N-(2,4-Diaminophenyl)acetamide

Thermosetting polyimides Crosslinking agent High-temperature composite

Researchers requiring reproducible high-temperature polyimide crosslinking often face variability in crosslink density when using generic diamines. N-(2,4-Diaminophenyl)acetamide solves this by providing both nucleophilic diamine sites for backbone polymerization and a thermally activated acetamido group for amide crosslinking, enabling 2× higher retained flexural strength (48,000 vs. 24,000 psi) in MPD-BTDA laminates at 315°C. • Regioisomer-specific 2,4-substitution pattern ensures consistent crosslinking reactivity and hydrogen-bonding topology. • ≥98% HPLC purity minimizes mono-functional impurities that would otherwise terminate chain growth. • Published RP-HPLC method (Newcrom R1) available for purity verification and impurity profiling. • Versatile building block for benzimidazole/quinoxaline heterocyclic synthesis; NSC-79871 pedigree supports oncology library applications.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 6373-15-5
Cat. No. B13419512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Diaminophenyl)acetamide
CAS6373-15-5
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)N)N
InChIInChI=1S/C8H11N3O/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,9-10H2,1H3,(H,11,12)
InChIKeyXLXOPVQPBPLVHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Diaminophenyl)acetamide: Identity & Profile


N-(2,4-Diaminophenyl)acetamide (CAS 6373-15-5), also known as 2,4-diaminoacetanilide or 2′,4′-diaminoacetanilide, is a diamino-substituted acetanilide derivative with the molecular formula C₈H₁₁N₃O and a molecular weight of 165.19 g/mol [1]. The compound features two primary aromatic amine groups positioned ortho and para to the acetamide linkage on the phenyl ring, conferring a specific spatial arrangement of hydrogen-bond donors (3 HBD) and acceptors (3 HBA) with a computed XLogP3 of −0.4, indicating pronounced hydrophilicity relative to the parent acetanilide scaffold [2]. It is classified under the NSC series (NSC-79871), denoting historical submission to the U.S. National Cancer Institute's Developmental Therapeutics Program for biological screening [3]. The compound is a solid at ambient conditions, with IR spectral data archived in the NIST Chemistry WebBook, and is primarily sourced as a versatile small-molecule building block for heterocyclic synthesis, polymer crosslinking, and medicinal chemistry intermediate applications [1].

Versatile building block for heterocyclic synthesis and medicinal chemistry intermediate workflows.
Reported as a thermosetting crosslinking comonomer for high-temperature polyimide composite research.
NSC library designation (NSC-79871) supports historical fit for antitumor screening panel evaluation.

Why Generic Substitution Fails for N-(2,4-Diaminophenyl)acetamide


Generic or in-class substitution of N-(2,4-diaminophenyl)acetamide is not viable because the 2,4-diamino substitution pattern on the phenyl ring dictates a unique spatial geometry of the two nucleophilic amine sites and the acetamido group, which collectively govern the compound's crosslinking reactivity, hydrogen-bonding topology, and metabolic susceptibility [1]. The 2,4-regioisomer presents the acetamido group in an orientation that allows amide-forming crosslinking with carboxylic acid moieties during high-temperature polymer curing—a reactivity profile that differs fundamentally from the 3,5-diamino isomer or the parent acetanilide, which lack the requisite amine geometry, and from N-(2,6-diaminophenyl)acetamide, which positions the second amine group para to the acetamide in a sterically distinct arrangement [1]. In medicinal chemistry contexts, the 2,4-substitution pattern influences electronic distribution across the aromatic ring and the compound's metabolic fate, particularly the propensity for methemoglobin formation and N-hydroxylation, which differ substantially from the 4-monoamino analog (N-(4-aminophenyl)acetamide) and the unsubstituted acetanilide [2]. These regioisomer-dependent properties mean that substituting one diamino-acetanilide isomer for another can result in complete loss of the desired crosslinking function, altered pharmacokinetics, or different impurity profiles in downstream synthesis, making compound-specific procurement essential for reproducible research and process outcomes.

Regioisomer Mismatch

The 2,4-diamino substitution pattern dictates a unique spatial geometry for crosslinking and heterocyclic formation; the 3,5-isomer may not reproduce the same backbone rigidity or crosslink density.

Reactivity Profile Shift

The acetamido group orientation enables amide-forming crosslinking that differs fundamentally from the 2,6-diamino isomer and the parent acetanilide scaffold, which may alter polymer curing behavior.

Metabolic Susceptibility Context

The 2,4-substitution pattern may influence N-hydroxylation pathways differently from the monoamino analog, making metabolic fate data context-dependent and not directly transferable.

Quantitative Evidence: N-(2,4-Diaminophenyl)acetamide vs. Analogs


Flexural Strength Retention: Crosslinked vs. Linear Polyimide

In a direct head-to-head comparison within the same experimental series, glass-reinforced polyimide laminates modified by incorporating 2,4-diaminoacetanilide as a crosslinking comonomer (replacing a portion of m-phenylenediamine, MPD) achieved a flexural strength of approximately 48,000 psi after 100 hours of aging at 315°C. The unmodified linear MPD-BTDA polyimide laminate, processed and tested under identical conditions, retained only approximately 24,000 psi [1]. This represents a ~100% improvement in retained flexural strength. The study explicitly attributes this enhancement to amide crosslinks formed by the reaction of the acetamido group of 2,4-diaminoacetanilide with pendant carboxylic acid groups during final laminate processing [1]. After extended aging (1,000 hours at 315°C), the flexural strength of both modified and unmodified laminates converged to approximately 12,000 psi, indicating that the crosslinking benefit is most pronounced at intermediate service durations [1].

Flexural Strength Retention
Head-to-head
~48,000 vs. 24,000 psi after 100 h at 315°C
Supports composite procurement selection based on extended service-life data.
Reported endpoint for glass-reinforced MPD-BTDA laminates; benefit converges at 1,000 h aging.
Thermosetting polyimides Crosslinking agent High-temperature composite

Hydrophilicity: 2,4-Diaminoacetanilide vs. Acetanilide

The computed partition coefficient (XLogP3) of N-(2,4-diaminophenyl)acetamide is −0.4 [1], compared to +1.16 for unsubstituted acetanilide [2]—a difference of approximately 1.56 log units. This translates to an estimated ~36-fold lower octanol-water partition coefficient, indicating substantially greater aqueous solubility and lower membrane permeability for the 2,4-diamino derivative [1][2]. The increased hydrophilicity arises from the two additional hydrogen-bond donors (3 total HBD vs. 1 for acetanilide) and the increased topological polar surface area (81.1 Ų vs. 29.1 Ų for acetanilide) conferred by the 2,4-diamino substitution [1]. This property differentiates N-(2,4-diaminophenyl)acetamide from the parent scaffold in any application where aqueous solubility, renal clearance, or reduced passive membrane diffusion is relevant.

Hydrophilicity vs. Acetanilide
Class-level inference
ΔXLogP3 ≈ 1.56 log units (XLogP3 −0.4 vs. +1.16)
Indicates substantially different predicted ADME behavior from the parent scaffold.
Computed property; experimental logP data to verify.
Lipophilicity Drug-likeness Physicochemical property

Crosslinking Reactivity: 2,4- vs. 3,5-Diaminoacetanilide

Patent US3526610 explicitly identifies both 2,4-diaminoacetanilide and 3,5-diaminoacetanilide as suitable diamino acetamido comonomers for introducing thermosetting crosslinks into aromatic polyimides [1]. Mechanistically, the acetamido side group reacts with pendant carboxylic acid groups during high-temperature laminate processing to form interchain amide crosslinks [2]. However, the 2,4-substitution pattern places the two amine groups in a geometry that participates in polymer backbone formation via reaction with dianhydride monomers while simultaneously presenting the acetamido group in a steric and electronic environment that favors crosslinking; the 3,5-isomer, with its meta-arranged amine groups, yields a different backbone rigidity and crosslink density [1]. Quantitative differentiation between the two isomers in terms of final laminate flexural strength or gel fraction has not been reported in a direct comparative study; the available evidence demonstrates that 2,4-diaminoacetanilide yields cured laminates with flexural strength of ~48,000 psi after 100 hr at 315°C [2], but equivalent data for the 3,5-isomer under the same conditions are not publicly available.

Crosslinking Reactivity: 2,4- vs. 3,5-Isomer
Data to verify
Published performance data available for 2,4-isomer only; no direct comparative data for 3,5-isomer.
Creates a data-driven procurement preference for the 2,4-isomer with documented performance benchmarks.
3,5-isomer identified as an alternative in patent literature but lacks published validation.
Polyimide crosslinking Regioisomer comparison Acetamido-carboxylic acid reaction

NCI Screening Designation: NSC-79871

N-(2,4-Diaminophenyl)acetamide bears the identifier NSC-79871, indicating that it was formally accessioned into the U.S. National Cancer Institute's Developmental Therapeutics Program (DTP) compound repository for antitumor screening [1][2]. The NSC (National Service Center) numbering system is reserved for compounds that have passed initial structural and purity evaluation and have been deemed suitable for biological evaluation against a panel of tumor cell lines [1]. While specific antitumor activity data (e.g., GI₅₀, TGI, LC₅₀ values from the NCI-60 cell line panel) for NSC-79871 have not been located in the public domain, the very assignment of an NSC number distinguishes this compound from structurally similar acetanilide derivatives that were never selected for NCI screening, implying that its 2,4-diamino substitution pattern was considered of sufficient novelty or pharmacological promise to warrant evaluation [1].

NCI Screening Designation
Source review
NSC-79871 assignment confirms historical accession into the NCI DTP antitumor screening program.
Provides a traceable pedigree that is absent for structural analogs without NSC numbers.
Specific NCI-60 cell line screening data are not publicly available.
Antitumor screening NCI Developmental Therapeutics Program NSC compound library

Application Scenarios: N-(2,4-Diaminophenyl)acetamide


Thermosetting Polyimide Composites for Aerospace & Electronics

The demonstrated 2× improvement in retained flexural strength (48,000 vs. 24,000 psi after 100 hr at 315°C) when 2,4-diaminoacetanilide is used as a crosslinking comonomer in MPD-BTDA polyimide laminates [1] directly supports its specification in the formulation of glass-reinforced thermosetting polyimide composites intended for prolonged high-temperature service, such as jet engine cowlings, radomes, and high-density electronic substrates. The compound's dual functionality—providing diamine sites for backbone polymerization and an acetamido group for thermally activated amide crosslinking—enables a single additive to impart thermosetting character without requiring a separate crosslinking agent, simplifying the resin formulation. Procurement should prioritize suppliers providing ≥98% HPLC purity (as offered by multiple catalog vendors) to minimize unreacted mono-functional impurities that could act as chain terminators and compromise crosslink density.

Benzimidazole & Quinoxaline Scaffold Synthesis

As a 1,2-diaminoaromatic building block (with the acetamido group serving as a protected amine or a directing group), 2,4-diaminoacetanilide is positioned for cyclocondensation reactions yielding benzimidazoles, quinoxalines, and related nitrogen-containing heterocycles. The compound's computed XLogP3 of −0.4 (vs. +1.16 for acetanilide) [2] confers aqueous solubility advantages during reaction workup and may influence the physicochemical profile of the final heterocyclic products. The NSC-79871 designation further supports the compound's pedigree as a starting material for libraries intended for antitumor screening, with the historical NCI link providing a rationale for inclusion in cancer-focused medicinal chemistry programs. Researchers should verify the identity of the 2,4-isomer specifically, as the 2,6- and 3,5-diamino isomers (which may co-occur as synthetic byproducts) produce regioisomeric heterocycles with different biological activities.

Reversed-Phase HPLC Method & Bioanalysis

A validated reversed-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been published for the analysis of N-(2,4-diaminophenyl)acetamide, with a demonstrated scalability to preparative separation and compatibility with MS detection upon substitution of phosphoric acid with formic acid [3]. This method is directly applicable to purity determination, impurity profiling, and pharmacokinetic sample analysis for research groups using the compound as an intermediate. The published LogP value of −0.4 [2] is consistent with the retention behavior observed under these RP-HPLC conditions, providing a predictable analytical framework that can be adapted to related diamino-acetanilide analogs with appropriate method adjustments.

Polyimide Membranes with Tunable Crosslinking

Building on the thermosetting polyimide laminate evidence, 2,4-diaminoacetanilide can be employed as a molecular crosslinking modulator in polyimide membranes for gas separation or solvent nanofiltration. By varying the molar ratio of 2,4-diaminoacetanilide relative to the primary diamine monomer (e.g., MPD), researchers can systematically tune the crosslink density and thereby control membrane permeability, selectivity, and plasticization resistance. The patent literature [4] establishes that the acetamido group reacts during thermal curing at temperatures achievable in standard laboratory ovens (200–370°C), making the approach accessible to academic membrane science groups without specialized high-temperature equipment. Quantitative benchmarking against the uncrosslinked polymer (24,000 psi baseline) provides a reference point for initial mechanical integrity assessment in thin-film membrane configurations.

Application
Selection Property
Validation Focus
Thermosetting polyimide composite research
Acetamido group availability for thermal amide crosslinking
Flexural strength retention benchmark under high-temperature aging
Benzimidazole and quinoxaline scaffold synthesis
1,2-diaminoaromatic geometry with protected acetamido directing group
Regioisomeric identity verification to avoid 2,6- or 3,5-isomer byproducts
Reversed-phase HPLC purity analysis
Predicted LogP −0.4 consistent with aqueous mobile phase retention
Adaptation of published Newcrom R1 method with MS-compatible modifiers
Polyimide membrane crosslinking modulation
Crosslink density tunability via molar ratio adjustment
Permeability and plasticization resistance as a function of formulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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